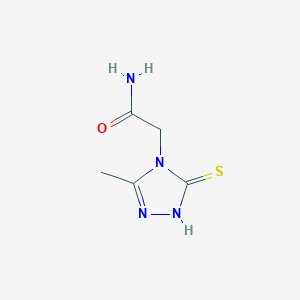
2-(3-methyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)acetamide
説明
“2-(3-methyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)acetamide” is a chemical compound1. However, there is limited information available about this specific compound. It’s important to note that compounds with similar structures have been shown to have biochemical and physiological effects2.
Synthesis Analysis
Unfortunately, there is no specific information available on the synthesis of “2-(3-methyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)acetamide”. However, similar 1,2,4-triazole derivatives have been synthesized and evaluated for their anticancer properties3.Molecular Structure Analysis
The molecular structure of “2-(3-methyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)acetamide” is not readily available. However, similar compounds have been analyzed using spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis3.Chemical Reactions Analysis
There is no specific information available on the chemical reactions involving “2-(3-methyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)acetamide”. However, similar 1,2,4-triazole derivatives have been evaluated for their cytotoxic activities against human cancer cell lines3.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(3-methyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)acetamide” are not readily available. However, similar compounds have been analyzed for their chemical properties, structure, melting point, boiling point, density, molecular formula, molecular weight, physical properties, and toxicity information1.科学的研究の応用
-
Anticancer Activity
-
Antibacterial Properties
-
Synthesis of 4-Amino-4H-1,2,4-triazole Derivatives
-
Pharmacological Scaffolds
-
Biological Activities of Triazole Compounds
-
Molecular Docking Studies
Safety And Hazards
The safety and hazards of “2-(3-methyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)acetamide” are not readily available. However, similar compounds have been evaluated for their safety on normal cell lines3.
将来の方向性
There are several future directions for research involving “2-(3-methyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)acetamide”. These include further studies on its potential applications in cancer treatment, as well as its potential as an antibacterial and antifungal agent2.
特性
IUPAC Name |
2-(3-methyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4OS/c1-3-7-8-5(11)9(3)2-4(6)10/h2H2,1H3,(H2,6,10)(H,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGADUKJBSPVNRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=S)N1CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-methyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




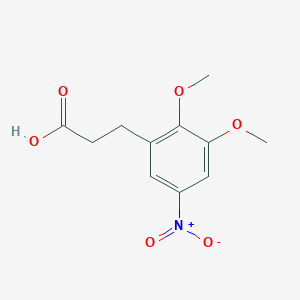

![3-Cyclopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1462165.png)

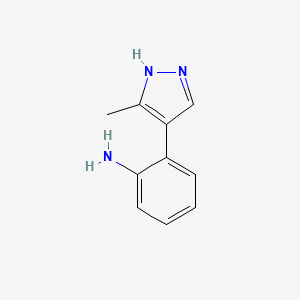
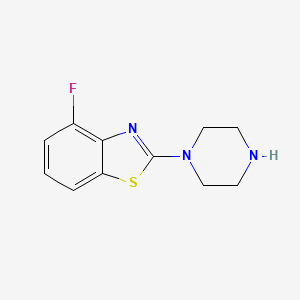
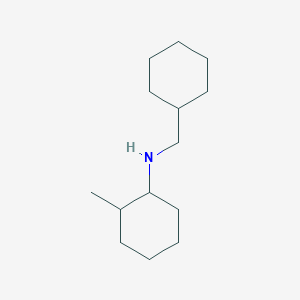
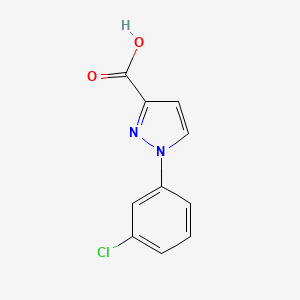
![N-[(3-fluorophenyl)methyl]-N-methylaminosulfonamide](/img/structure/B1462175.png)
![[1-(6-Chloropyridine-3-carbonyl)piperidin-4-yl]methanol](/img/structure/B1462176.png)
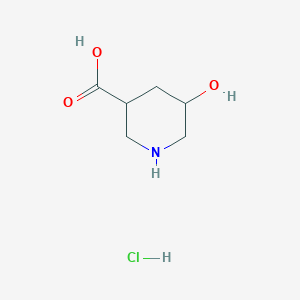
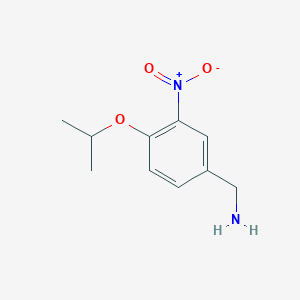
![7-Chloro-3-ethyl-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B1462182.png)